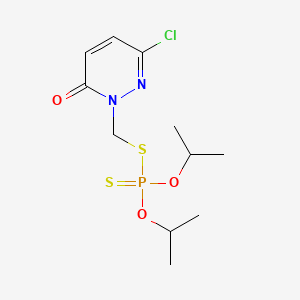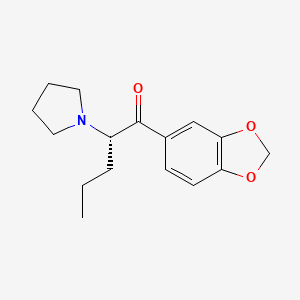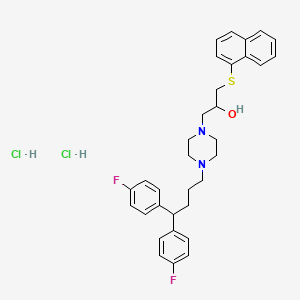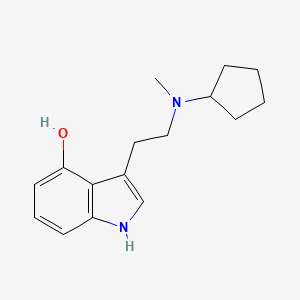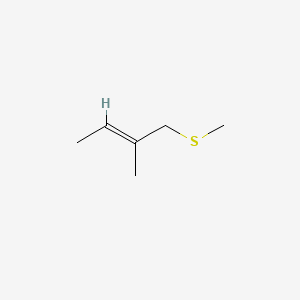
N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of Schiff bases and can be converted to amino alcohols and amino esters .
- The compound’s systematic name reflects its structure: it contains two phenyl groups, an acetyl group, and an ethyl ester.
- Its IUPAC name is ethyl 2-anilinoacetate .
N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of with in the presence of a base, followed by acidification to yield the target compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as ethanol) with mild temperatures.
Industrial Production: While not widely produced industrially, the compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester can undergo various reactions, including , , and reactions.
Common Reagents and Conditions: Acidic or basic conditions are often used for hydrolysis or esterification. For example, hydrolysis with aqueous acid or base yields the corresponding glycine and phenylacetic acid.
Major Products: The primary products depend on the specific reaction conditions, but they include , , and the corresponding ester derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of other molecules due to its versatile reactivity.
Biology: Researchers use it as a precursor for designing bioactive compounds.
Medicine: Although not directly used in medicine, its derivatives may have pharmacological applications.
Industry: Limited industrial applications exist, but it remains relevant in chemical research.
Mechanism of Action
- The exact mechanism of action for N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester is not well-documented.
- It likely interacts with specific molecular targets or pathways due to its structural features.
Comparison with Similar Compounds
Similar Compounds: A related compound is Noopept (1-(2-Phenylacetyl)-L-prolyl-glycine ethyl ester), which has cognitive-enhancing properties.
Uniqueness: N,2-Diphenyl-N-(phenylacetyl)glycine ethyl ester stands out due to its specific structure and reactivity.
Properties
CAS No. |
83529-30-0 |
|---|---|
Molecular Formula |
C24H23NO3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-(N-(2-phenylacetyl)anilino)acetate |
InChI |
InChI=1S/C24H23NO3/c1-2-28-24(27)23(20-14-8-4-9-15-20)25(21-16-10-5-11-17-21)22(26)18-19-12-6-3-7-13-19/h3-17,23H,2,18H2,1H3 |
InChI Key |
MDUOIBBTBJENPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


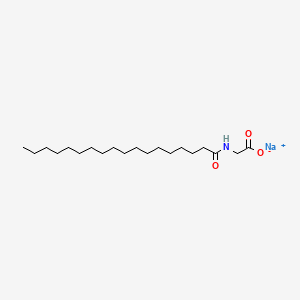
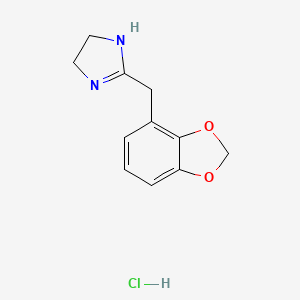

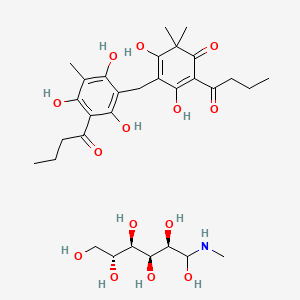
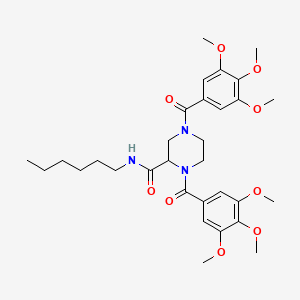
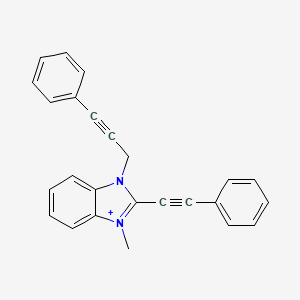
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
